Fraxinol

Catalog No.
S528487
CAS No.
486-28-2
M.F
C11H10O5
M. Wt
222.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fraxinol

Researchers requiring precise coumarin reference standards often face failed selective extractions due to catechol moiety interference. Fraxinol (486-28-2), a mono-hydroxy, di-methoxy coumarin, resolves this with unique supercritical CO2 phase-partitioning efficiency. Its defined substitution pattern enables: • 2.5-fold melanin induction via TRP-1/MITF upregulation for hypopigmentation models. • Specific ACE2-Ang (1-7)-Mas network equilibration and NLRP3 inflammasome inhibition in ALI research. • Reliable solubility in PEG300/Tween-80 matrices for bioavailability studies. Supplied with rigorous analytical documentation.

CAS Number

486-28-2

Product Name

Fraxinol

IUPAC Name

6-hydroxy-5,7-dimethoxychromen-2-one

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

InChI

InChI=1S/C11H10O5/c1-14-8-5-7-6(3-4-9(12)16-7)11(15-2)10(8)13/h3-5,13H,1-2H3

InChI Key

PBPNOAHYDPHKFH-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Fraxinol

Canonical SMILES

COC1=C(C(=C2C=CC(=O)OC2=C1)OC)O

The exact mass of the compound Fraxinol is 222.05282 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

Fraxinol (CAS 486-28-2), chemically identified as 6-hydroxy-5,7-dimethoxycoumarin, is a highly specialized naturally occurring mono-hydroxy coumarin derived from Fraxinus species [1]. In procurement and material selection, Fraxinol is primarily valued for its specific phase-partitioning behavior in supercritical fluids, its targeted modulation of the ACE2-Ang (1-7)-Mas axis in pulmonary models, and its potent melanogenesis-inducing activity [2]. Unlike more common coumarins, its specific substitution pattern—a single hydroxyl group flanked by two methoxy groups—confers distinct physicochemical properties that dictate its solubility and extraction efficiency [3]. These attributes make it a critical reference standard and active pharmaceutical ingredient (API) candidate for advanced extraction process development, cosmetic formulation, and respiratory inflammation research [4].

Research Fit

Distinct methoxy/hydroxy substitution pattern supports target-engagement and solubility differentiation studies
Supercritical CO₂ extractability enables green isolation workflow development compared to catechol-type coumarins
May support cell-model cytotoxicity screening and CNS activity context distinct from esculetin/fraxetin analogs

Substituting Fraxinol with more common coumarin analogs, such as Fraxetin or Esculetin, fundamentally compromises both process chemistry and assay integrity [1]. Structurally, Fraxetin and Esculetin possess a catechol moiety (adjacent hydroxyl groups), which dramatically alters their solubility, metal-chelating ability, and extraction profiles [2]. For instance, in downstream processing, catechol-type di-hydroxy coumarins fail to partition into supercritical CO2, whereas Fraxinol's mono-hydroxy, di-methoxy structure allows for highly efficient supercritical fluid extraction [3]. Furthermore, in pharmacological assays, generic coumarins often lack Fraxinol's specific dual-action capability of equilibrating the ACE-Ang II-AT1R network while simultaneously inhibiting NLRP3 inflammasome activation [4]. Consequently, utilizing a generic substitute will result in failed selective extractions and off-target biological responses in specialized therapeutic models.

Substitution Risk

Catechol-type coumarins (esculetin, fraxetin) exhibit polarity-driven SFE extraction incompatibility; direct replacement may not yield equivalent isolation profiles.
Cytotoxicity IC₅₀ values differ quantitatively across tumor cell lines; cell-model response context may shift if substitutes are introduced without validation.
CNS barbiturate-potentiation activity profile is absent in comparator coumarins; CNS research endpoints may not transfer.

Supercritical Fluid Extraction Selectivity

Processability and extraction efficiency are heavily dictated by the hydroxyl substitution pattern on the coumarin skeleton. In comparative SFE studies using supercritical carbon dioxide with an ethanol entrainer, Fraxinol (a mono-hydroxy coumarin) was successfully extracted at yields comparable to those achieved with boiling methanol [1]. In stark contrast, di-hydroxy coumarins such as Esculetin and Fraxetin were completely unextractable under identical conditions [1]. This absolute difference in phase-partitioning behavior highlights Fraxinol's distinct compatibility with green, solvent-reduced downstream purification technologies.

Evidence DimensionSupercritical Fluid Extraction (SFE) Yield
Target Compound DataHigh extraction yield (comparable to boiling methanol extraction)
Comparator Or BaselineEsculetin and Fraxetin (0% yield / not extracted)
Quantified DifferenceComplete binary extraction selectivity (extractable vs. unextractable) based on hydroxyl group count
ConditionsSupercritical CO2 with ethanol entrainer

Enables process chemists to implement highly selective, solvent-free SFE protocols to isolate Fraxinol from complex crude mixtures containing di-hydroxy coumarin impurities.

SFE Extractability
Head-to-head
Fraxinol efficiently extracted under standard CO₂; esculetin and fraxetin not extracted even with ethanol/water entrainers.
Binary differentiation supports green isolation workflow fit.
Fraxinus japonica and F. mandshurica var. japonica SFE data.

Melanogenesis Stimulation

Fraxinol demonstrates significant efficacy as a small-molecule melanogenesis inducer, offering a plant-derived alternative to peptide-based benchmarks[1]. In B16F10 mouse melanoma cell models, treatment with 100 μM Fraxinol increased intracellular melanin content by approximately 2.5-fold without inducing cytotoxicity [1]. This performance closely approaches the efficacy of the standard positive control, α-MSH (alpha-melanocyte-stimulating hormone), which achieved a 3-fold increase [1]. The mechanism is driven by the upregulation of tyrosinase-related protein-1 (TRP-1) and microphthalmia-associated transcription factor (MITF), positioning Fraxinol as a highly active ingredient for pigmentation applications [1].

Evidence DimensionIntracellular Melanin Production
Target Compound Data~2.5-fold increase vs. baseline
Comparator Or Baselineα-MSH benchmark (~3-fold increase vs. baseline)
Quantified DifferenceFraxinol achieves 83% of the melanogenic efficacy of the peptide benchmark α-MSH
ConditionsB16F10 cells treated with 100 μM Fraxinol for 48 hours

Validates Fraxinol as a potent, non-cytotoxic active ingredient for procurement in cosmetic R&D targeting hypopigmentation disorders.

Cytotoxicity (IC₅₀)
Head-to-head
GLC-4: 193 μM; COLO 320: 165 μM. Esculetin 350/240 μM; Fraxetin 300/280 μM.
Reported cell-model response context; lower IC₅₀ values observed.
48 h exposure, small cell lung and colorectal lines.

LPS-Induced ALI Protection

In models of acute respiratory distress, Fraxinol exhibits targeted anti-inflammatory properties by modulating specific enzymatic axes [1]. In vivo studies of LPS-induced Acute Lung Injury (ALI) demonstrated that Fraxinol administration (20–80 mg/kg) significantly reduced the lung wet/dry (W/D) ratio and suppressed the secretion of pro-inflammatory cytokines TNF-α and IL-1β [1]. Crucially, Fraxinol achieves this by equilibrating the ACE-Ang II-AT1R and ACE2-Ang (1-7)-Mas networks and inhibiting NLRP3 inflammasome activation, a specialized mechanism not universally shared by generic NSAIDs or simpler coumarins [1].

Evidence DimensionLung Wet/Dry (W/D) Ratio and Cytokine Secretion
Target Compound DataSignificant dose-dependent reduction in W/D ratio, TNF-α, and IL-1β at 20-80 mg/kg
Comparator Or BaselineUntreated LPS-induced ALI model baseline
Quantified DifferenceReversal of LPS-induced pulmonary edema and inflammatory cytokine surge
ConditionsMice injected with 20, 40, or 80 mg/kg Fraxinol following LPS stimulation

Provides a clear pharmacological rationale for selecting Fraxinol as a specialized reference standard in respiratory inflammation and ACE2-pathway research.

CNS Activity Profile
Class-level
Barbiturate sleep potentiation in rats and rabbits reported; no comparable data for esculetin/fraxetin.
Context-dependent; data to verify.
Quantitative sleep prolongation details not available.

Excipient Solubility & Formulation

The successful application of Fraxinol in preclinical models requires precise formulation strategies due to its specific solubility profile . While it has limited aqueous solubility, Fraxinol is highly soluble in organic solvents, achieving concentrations of ≥ 25 mg/mL (112.5 mM) in DMSO with gentle heating and sonication . For in vivo dosing, it demonstrates excellent compatibility with engineered lipid/PEG co-solvent systems, yielding clear solutions at ≥ 2.5 mg/mL in a matrix of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline . This predictable solubility behavior in standard excipients ensures reproducible dosing compared to randomly selected crude coumarin extracts.

Evidence DimensionIn Vivo Formulation Solubility
Target Compound Data≥ 2.5 mg/mL clear solution in PEG300/Tween-80 matrix
Comparator Or BaselineUnformulated aqueous baseline
Quantified DifferenceHigh stability and clarity in engineered co-solvents vs. aqueous precipitation
Conditions10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline

Guides formulation scientists in selecting the correct excipient matrix to prevent API precipitation during high-throughput screening or animal dosing.

Botanical Abundance
Reported
100.23 mg/g in F. mandshurica bark (highest among 8 coumarins quantified).
Supports botanical sourcing review.
HPLC-DAD, 24 batches from four origins.
ALI Model Response
Reported
Dose-dependent lung injury score reduction: 20 mg/kg 10.4%, 40 mg/kg 31.2%, 80 mg/kg 50.3%.
In vivo model-response context; NLRP3 and apoptosis endpoints modulated.
LPS mouse model; data to verify.

SFE Method Development

Due to its unique phase-partitioning behavior, Fraxinol is the ideal reference standard for optimizing green, solvent-free SFE protocols aimed at separating mono-hydroxy coumarins from complex di-hydroxy coumarin mixtures [1].

Cosmetic Pigmentation Formulation

Driven by its ability to upregulate TRP-1 and MITF and increase melanin production by 2.5-fold, Fraxinol is highly suitable for procurement by cosmetic R&D teams developing non-peptide treatments for hypopigmentation [2].

Pulmonary Inflammation & ACE2 Axis

Because it specifically equilibrates the ACE2-Ang (1-7)-Mas network and inhibits the NLRP3 inflammasome, Fraxinol is a critical pharmacological probe for laboratories investigating targeted therapies for Acute Lung Injury (ALI) and respiratory distress syndromes [3].

Preclinical PK & Formulation

With established solubility protocols in PEG300/Tween-80 matrices, Fraxinol serves as a reliable, reproducible compound for evaluating the bioavailability and delivery mechanisms of lipophilic coumarin derivatives.

Application Fit Matrix

Application
Selection Property
Validation Focus
Green SFE process development
SFE extractability profile
Supercritical CO₂ extraction yield
Cancer cell-line cytotoxicity screening
In vitro cell-model response
IC₅₀ values and apoptosis pathway endpoints
Acute lung injury model research
In vivo model-response context
Lung injury score, NLRP3 inflammasome markers
Botanical sourcing and QC
Natural abundance marker suitability
HPLC authentication and content verification

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

222.05282342 Da

Monoisotopic Mass

222.05282342 Da

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U330651DTI

Other CAS

486-28-2

Wikipedia

Fraxinol
1. Spath, E., and Jerzmanowska-Sienkiewiczowa, Z. Natural coumarins. XXV. Fraxinol, a new constituent of the bark of the ash. Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen 70B, 698-702 (1937).
2. Kolodziej, H., Kayser, O., Woerdenbag, H.J., et al. Structure-cytotoxicity relationships of a series of natural and semi-synthetic simple coumarins as assessed in two human tumour cell lines. Z. Naturforsch. C 52(3-4), 240-244 (1997).
3. Khadzhai, Y.I. Effect of coumarin, flavonoid, and khellin derivatives on the soporific effect of barbiturates. Farmakologiya i Toksikologiya (Kiev) 7, 46-48 (1972).

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